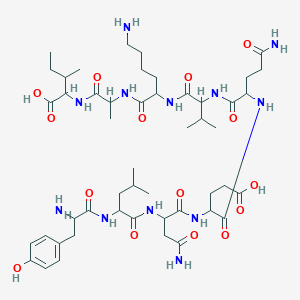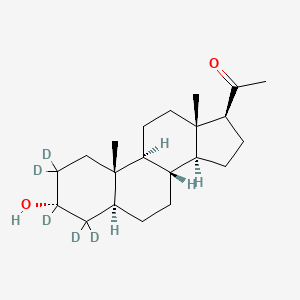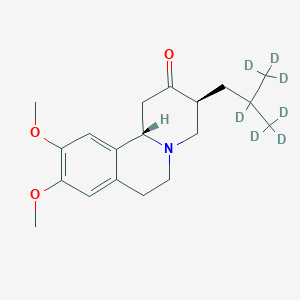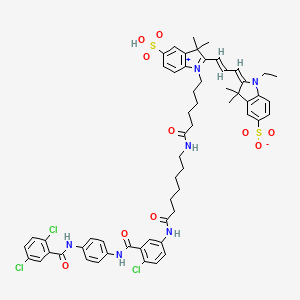
H-DL-Tyr-DL-Leu-DL-Asn-DL-Glu-DL-Gln-DL-Val-DL-Lys-DL-Ala-DL-xiIle-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferritin is a ubiquitous iron storage protein found in almost all living organisms, from bacteria to humans. It plays a crucial role in maintaining iron homeostasis by storing iron in a soluble, non-toxic form and releasing it when needed. The ferritin heavy chain fragment is a subunit of this protein, responsible for its ferroxidase activity, which converts iron from its ferrous (Fe²⁺) to ferric (Fe³⁺) state . This fragment is essential for the proper functioning of ferritin and is involved in various biological processes, including iron storage, detoxification, and immune response .
准备方法
Synthetic Routes and Reaction Conditions: The ferritin heavy chain fragment can be synthesized using recombinant DNA technology. This involves inserting the gene encoding the ferritin heavy chain into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the protein, which can be purified using techniques like affinity chromatography .
Industrial Production Methods: Industrial production of ferritin heavy chain fragments typically involves large-scale fermentation processes. The recombinant host organisms are cultured in bioreactors under controlled conditions to maximize protein yield. After fermentation, the cells are harvested, lysed, and the ferritin heavy chain fragment is purified using a series of chromatographic steps .
化学反应分析
Types of Reactions: The ferritin heavy chain fragment primarily undergoes oxidation-reduction reactions due to its role in iron metabolism. It catalyzes the oxidation of Fe²⁺ to Fe³⁺, which is then stored within the ferritin nanocage .
Common Reagents and Conditions: Common reagents used in these reactions include iron salts (e.g., ferrous sulfate) and oxidizing agents. The reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products: The major product of the oxidation reaction catalyzed by the ferritin heavy chain fragment is ferric hydroxide, which is stored within the ferritin nanocage .
科学研究应用
The ferritin heavy chain fragment has numerous applications in scientific research:
作用机制
The ferritin heavy chain fragment exerts its effects through its ferroxidase activity. It catalyzes the oxidation of Fe²⁺ to Fe³⁺, which is then stored as ferric hydroxide within the ferritin nanocage. This process helps maintain iron homeostasis by regulating the availability of iron for cellular processes while preventing iron-induced oxidative damage . The ferritin heavy chain fragment also plays a role in immune response by sequestering iron from pathogens, thereby limiting their growth .
相似化合物的比较
Ferritin Light Chain: Another subunit of ferritin, which lacks ferroxidase activity but contributes to the stability and assembly of the ferritin nanocage.
Mitochondrial Ferritin: A ferritin variant found in mitochondria, involved in protecting cells from oxidative damage by storing excess iron.
Uniqueness: The ferritin heavy chain fragment is unique due to its ferroxidase activity, which is essential for the conversion of Fe²⁺ to Fe³⁺. This activity distinguishes it from the ferritin light chain and mitochondrial ferritin, which do not possess this catalytic function .
属性
分子式 |
C49H80N12O15 |
|---|---|
分子量 |
1077.23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Piperidin-4-yl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1150247.png)







![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
![4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride](/img/structure/B1150281.png)


